

Application Notes and Protocols for AC915 Accelerometer Mounting on Industrial Machinery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B1665393

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the proper mounting of the **AC915** accelerometer on various industrial machines. Adherence to these guidelines is critical for acquiring accurate and reliable vibration data essential for predictive maintenance, condition monitoring, and research applications.

General Mounting Principles

The primary objective of mounting an accelerometer is to ensure a rigid, direct connection to the machine surface, allowing for the faithful transmission of vibration signals. Improper mounting can lead to signal distortion, particularly at high frequencies, rendering the collected data unreliable.

Key Considerations:

- **Surface Preparation:** The mounting surface must be clean, flat, and free of paint, rust, or grease. A smooth surface finish (typically 32 microinches) is recommended for optimal data quality.
- **Mounting Location:** The accelerometer should be placed as close as possible to the bearing housing or other critical vibration sources. Avoid mounting on thin, flexible surfaces or areas with significant temperature variations.

- Mounting Method: The choice of mounting technique significantly impacts the frequency response of the accelerometer. Stud mounting is the preferred method for permanent installations and provides the best high-frequency response.

AC915 Accelerometer Specifications

A thorough understanding of the **AC915**'s specifications is crucial for its correct application.

Specification	Value
Sensitivity	100 mV/g
Frequency Response ($\pm 3\text{dB}$)	30 - 900,000 CPM (0.5 - 15,000 Hz)
Mounting Thread	1/4-28 Tapped Hole
Mounting Torque	2 to 5 ft. lbs. (2.7 to 6.8 Nm)
Case Material	316L Stainless Steel

Source: CTC **AC915** Datasheet

Mounting Techniques for Different Industrial Machines

The optimal mounting technique and location can vary depending on the type of industrial machine being monitored.

Motors

Electric motors are common subjects for vibration analysis. Proper accelerometer placement is key to detecting both mechanical and electrical faults.

Mounting Locations:

- Drive-End and Non-Drive-End Bearings: Mount the **AC915** on the bearing housings in the horizontal, vertical, and axial directions.

- **Motor Fins:** For motors with cooling fins where direct bearing housing access is limited, a fin mount adapter can be used. Ensure the mounting probe makes solid contact with the motor casing between the fins.

Recommended Techniques:

Mounting Technique	Application	Frequency Response	Protocol
Stud Mounting	Permanent monitoring, high-frequency fault detection (e.g., bearing defects, rotor bar issues).	Excellent (up to 25 kHz)	--INVALID-LINK--
Adhesive Mounting	When drilling is not permissible.	Good (up to 15 kHz with proper application)	--INVALID-LINK--
Magnetic Mounting	Temporary or route-based data collection.	Fair (up to 10 kHz on a flat, smooth surface)	--INVALID-LINK--

Pumps

Vibration monitoring of pumps can provide early warnings of cavitation, bearing failure, and misalignment.

Mounting Locations:

- **Pump and Motor Bearings:** Place accelerometers on the drive end and non-drive end bearings of both the pump and the motor.
- **Axial Position:** An axial measurement is crucial for detecting misalignment between the pump and motor.

Recommended Techniques:

Mounting Technique	Application	Frequency Response	Protocol
Stud Mounting	Permanent monitoring in critical applications.	Excellent	--INVALID-LINK--
Adhesive Mounting	When direct drilling is not feasible.	Good	--INVALID-LINK--

Fans and Blowers

Fans and blowers are susceptible to imbalance, bearing wear, and blade-pass frequency issues.

Mounting Locations:

- Fan and Motor Bearings: Mount the **AC915** on the inboard and outboard bearing housings.
- Measurement Axes: Measurements should be taken in the vertical, horizontal, and axial directions.

Recommended Techniques:

Mounting Technique	Application	Frequency Response	Protocol
Stud Mounting	Permanent installations for critical fans.	Excellent	--INVALID-LINK--
Adhesive Mounting	When stud mounting is not practical.	Good	--INVALID-LINK--
Magnetic Mounting	Route-based data collection.	Fair	--INVALID-LINK--

Gearboxes

Gearboxes generate complex vibration signals, and proper accelerometer mounting is essential for detecting gear mesh and bearing faults.

Mounting Locations:

- Bearing Caps: Mount the **AC915** on the bearing caps of the input and output shafts.
- Casing Split Line: The flange where the casing is split is a rigid location suitable for mounting.
- Avoid Flimsy Covers: Do not mount on thin gearbox covers, as they can have their own resonances.

Recommended Techniques:

Mounting Technique	Application	Frequency Response	Protocol
Stud Mounting	Critical for high-frequency gear mesh analysis.	Excellent	--INVALID-LINK--
Adhesive Mounting	Suitable for less critical applications or where drilling is prohibited.	Good	--INVALID-LINK--

Experimental Protocols

The following are detailed step-by-step protocols for the primary mounting techniques.

Protocol for Stud Mounting

This method provides the most secure and reliable connection, ensuring the highest quality vibration data.

Materials:

- **AC915** Accelerometer
- 1/4-28 mounting stud
- Center punch
- Drill and 1/4-28 tap
- Spot-facing tool
- Torque wrench
- Silicone grease
- Safety glasses

Procedure:

- Select Mounting Location: Identify a flat, solid location on the machine's bearing housing.
- Surface Preparation:
 - Use a spot-facing tool to create a smooth, flat surface with a diameter slightly larger than the accelerometer base.
 - Ensure the surface is clean and free of paint, rust, and oil.
- Drilling and Tapping:
 - Use a center punch to mark the center of the spot-faced area.
 - Drill a pilot hole to the depth specified for the 1/4-28 tap.
 - Tap the hole, ensuring the tap is perpendicular to the mounting surface.
 - Clean any debris from the tapped hole.
- Stud Installation:

- Thread the 1/4-28 stud into the tapped hole.
- Accelerometer Mounting:
 - Apply a thin layer of silicone grease to the mounting surface of the **AC915** to improve vibration transmission.
 - Screw the accelerometer onto the stud.
 - Use a torque wrench to tighten the accelerometer to the manufacturer's specification of 2 to 5 ft. lbs. (2.7 to 6.8 Nm). Do not over-tighten.
- Cable Connection and Routing:
 - Connect the appropriate cable to the **AC915**.
 - Secure the cable to prevent movement and potential signal noise.

Protocol for Adhesive Mounting

A reliable alternative when drilling into the machine is not possible.

Materials:

- **AC915** Accelerometer
- Adhesive mounting pad (e.g., CTC MH108-1A)
- Two-part epoxy or cyanoacrylate adhesive
- Surface preparation solvent
- Safety glasses and gloves

Procedure:

- Select Mounting Location: Choose a flat, smooth location on the machine.
- Surface Preparation:

- Thoroughly clean the mounting surface with a solvent to remove any grease or oil.
- Lightly abrade the surface to promote adhesion.
- Adhesive Preparation:
 - Mix the two-part epoxy according to the manufacturer's instructions.
- Mounting Pad Installation:
 - Apply a thin, even layer of adhesive to the bottom of the mounting pad.
 - Press the pad firmly onto the prepared surface, ensuring there are no air gaps.
 - Allow the adhesive to cure completely as per the manufacturer's guidelines.
- Accelerometer Mounting:
 - Once the adhesive is cured, follow steps 5 and 6 of the Stud Mounting Protocol.

Protocol for Magnetic Mounting

This technique is suitable for temporary measurements and route-based data collection.

Materials:

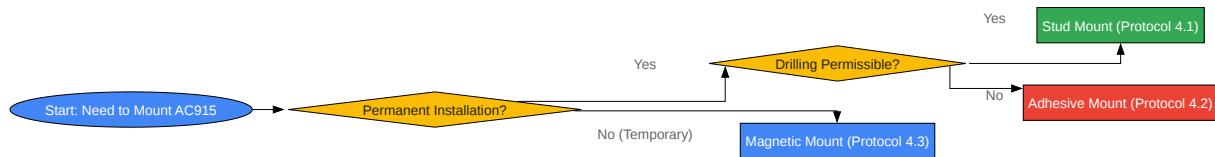
- **AC915** Accelerometer
- Magnetic mounting base with a 1/4-28 stud
- Silicone grease or a drop of oil

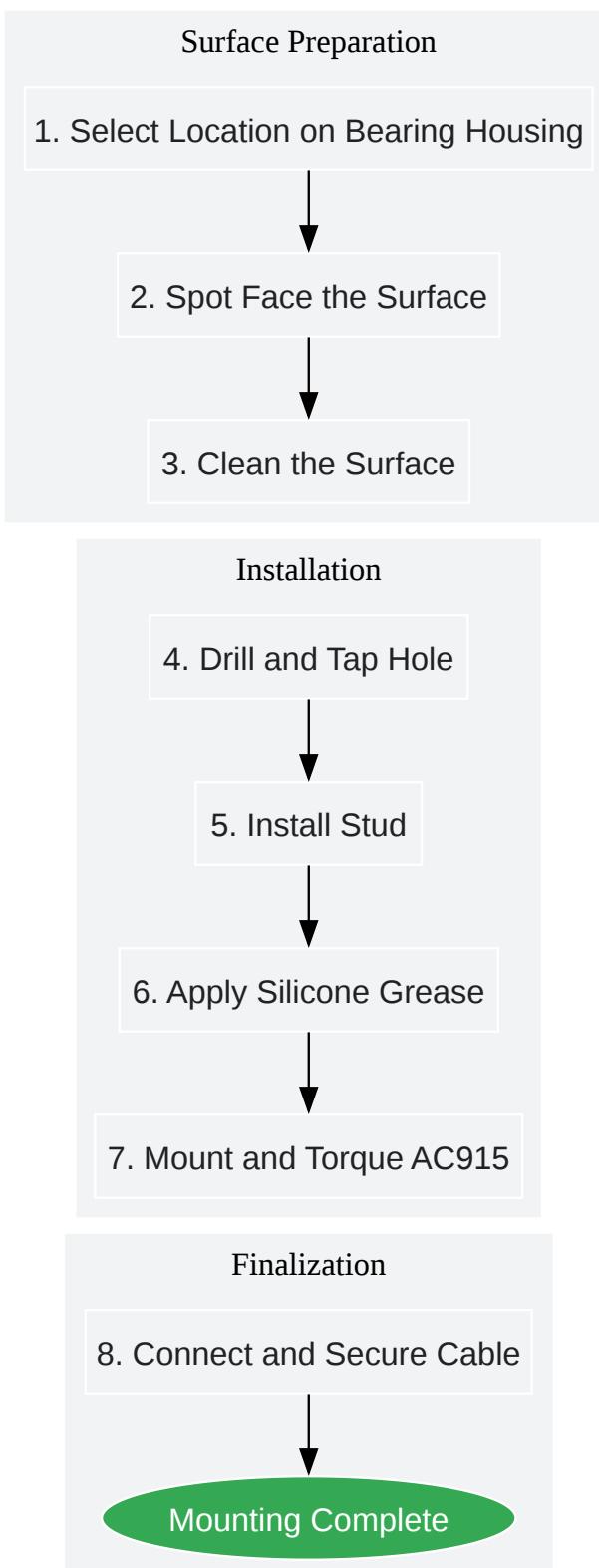
Procedure:

- Select Mounting Location: Identify a flat, smooth, ferromagnetic surface on the machine.
- Surface Preparation:
 - Ensure the surface is clean and free of debris.

- Accelerometer Attachment:
 - Screw the **AC915** onto the magnetic base.
- Mounting:
 - Apply a drop of oil or a thin layer of silicone grease to the magnet's contact surface to enhance vibration transmission.
 - Carefully place the magnetic base onto the prepared machine surface. Avoid letting the magnet "snap" onto the surface, as this can damage the accelerometer.
- Cable Connection:
 - Connect the cable and ensure it is routed to prevent strain on the accelerometer.

Data Interpretation and Troubleshooting


Incorrect mounting can manifest as various issues in the collected data.


Common Problems and Solutions:

Problem	Possible Cause	Solution
"Ski Slope" Spectrum	Poor mounting, loose connection.	Re-mount the accelerometer, ensuring a tight and secure connection.
High-Frequency Noise	Improper grounding, cable movement.	Check for ground loops and secure the cable.
Low Amplitude Readings	Poor surface contact, thick adhesive layer.	Re-prepare the surface and re-mount with a thin adhesive layer or switch to stud mounting.
No Signal	Damaged cable or connector, faulty accelerometer.	Check cable continuity and connections. Test with a known good accelerometer and cable.

Visualizations

The following diagrams illustrate key concepts and workflows related to accelerometer mounting.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for AC915 Accelerometer Mounting on Industrial Machinery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1665393#ac915-accelerometer-mounting-techniques-for-different-industrial-machines>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com